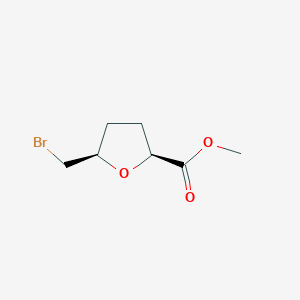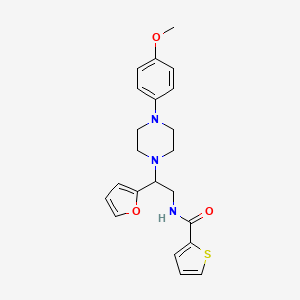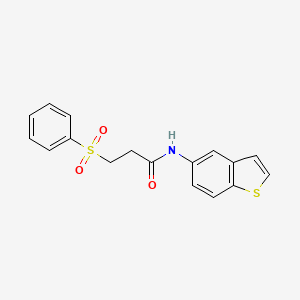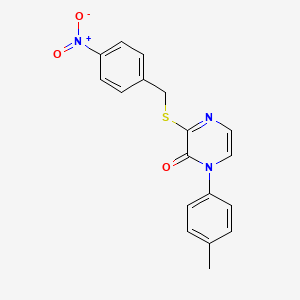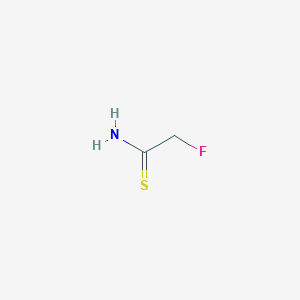![molecular formula C11H17N3O2 B2710960 Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2241128-06-1](/img/structure/B2710960.png)
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the reaction of piperazine with a solution of compound 6 (a-b) and potassium carbonate (K2CO3) in CHCl3 at room temperature .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of piperazine with a solution of compound 6 (a-b) and potassium carbonate (K2CO3) in CHCl3 at room temperature .Applications De Recherche Scientifique
Neuroprotection and Anti-neuroinflammatory Activity
Rel-ethyl: has been investigated for its neuroprotective effects. Neuroprotection aims to prevent or slow neuronal death, making it relevant for neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Researchers have designed and synthesized novel triazole-pyrimidine hybrids , which incorporate the Rel-ethyl scaffold. These compounds demonstrated promising neuroprotective and anti-neuroinflammatory properties. Specifically:
- Neuroprotective Activity : Several compounds reduced expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Interestingly, pyrrolo[1,2-a]pyrimidines , synthesized from NH-pyrroles (which include Rel-ethyl ), exhibit unpredicted time-dependent AIEE properties. AIEE refers to enhanced fluorescence emission in the aggregated state. These properties have potential applications in imaging and sensing .
Antiviral and Anticancer Research
While specific studies on Rel-ethyl are scarce, pyrimidine derivatives, in general, have demonstrated antiviral and anticancer activities. Researchers continue to explore their potential in drug development .
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
Rel-ethyl: serves as a precursor for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles. A metal-free method involving consecutive chemoselective double cyanation leads to the desired pyrrole products. These scaffolds are valuable in pharmaceuticals and agrochemicals .
Other Heterocyclic Syntheses
Pyrrole derivatives, including Rel-ethyl , are essential building blocks in bioactive natural molecules. While classical methods like the Paal–Knorr reaction and Hantzsch reaction exist, newer strategies are being explored. These include transition-metal-catalyzed coupling reactions and the van Leusen pyrrole synthesis .
Potential Drug Development
Given the diverse applications of pyrrole-based compounds in therapeutically active drugs, further exploration of Rel-ethyl and related derivatives may lead to novel drug candidates. Its unique structure and functional groups make it an intriguing target for medicinal chemistry research.
Propriétés
IUPAC Name |
ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUHWWWVRJMMS-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2N[C@@H](C[C@@H](N2C=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


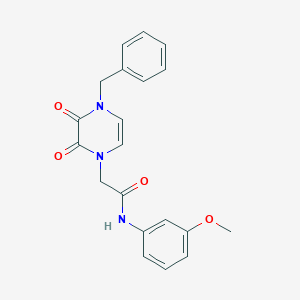
![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)
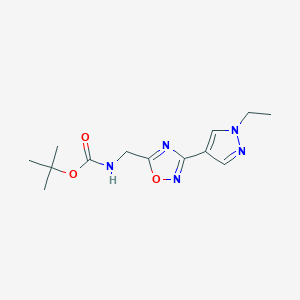
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)
![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)
